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molecular formula C12H11NO2 B8385449 7-Methoxy-1,3-dihydro-furo(3,4-b)quinoline

7-Methoxy-1,3-dihydro-furo(3,4-b)quinoline

Cat. No. B8385449
M. Wt: 201.22 g/mol
InChI Key: PEPDFHQRLARZLR-UHFFFAOYSA-N
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Patent
US08273885B2

Procedure details

To the mixture of sodium hydride (61%, 250 mg, 6.4 mmol) and tetrahydrofuran (25 ml), (2-chloro-6-methoxy-quinolin-3-yl)-methanol (1.4 g, 6.4 mmol) synthesized in Example 16 was added at 0° C. (an outer temperature), and the obtained reaction mixture was stirred at room temperature for 40 minutes. To the reaction mixture, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (92%, 700 mg, 2.9 mmol) synthesized in Production Example 2 was added at 0° C. (an outer temperature), and the obtained reaction mixture was stirred at 50° C. (an outer temperature) for 5 hours. After cooling the reaction mixture to 0° C. (an outer temperature), sodium hydrogen fluoride (580 mg, 9.3 mmol) was added to the reaction mixture at the same temperature, followed by the dropwise addition of water (20 ml) at the same temperature. After stirring the reaction mixture for 15 minutes at room temperature, the solvents were evaporated under reduced pressure. Acetone was added to the obtained residue, followed by filtration, and the solvents were evaporated under reduced pressure from the filtrate. Ethyl acetate was then added to the obtained residue, followed by filtration, and the solvents were evaporated under reduced pressure from the filtrate. The mixed solvent of ethyl acetate-diethyl ether (1:4) was added to the obtained residue, followed by filtration. The crystals precipitated in the filtrate were collected, thereby obtaining the entitled compound (260 mg). The solvents were evaporated under reduced pressure from the filtrate, and ethyl acetate was added to the obtained residue and then heated to 60° C., resulting in the precipitation of crystals. The crystals were collected, thereby obtaining the entitled compound (250 mg (510 mg in total), 53%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
580 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[C:4]1[C:13]([CH2:14][OH:15])=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:16][CH3:17])[CH:10]=2)[N:5]=1.Br[CH2:19]B1OC(C)(C)C(C)(C)O1.F.[Na]>O.O1CCCC1>[CH3:17][O:16][C:9]1[CH:8]=[CH:7][C:6]2[N:5]=[C:4]3[CH2:19][O:15][CH2:14][C:13]3=[CH:12][C:11]=2[CH:10]=1 |f:0.1,4.5,^1:29|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1CO)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
BrCB1OC(C(O1)(C)C)(C)C
Step Three
Name
Quantity
580 mg
Type
reactant
Smiles
F.[Na]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C. (an outer temperature), and
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
ADDITION
Type
ADDITION
Details
was added at 0° C. (an outer temperature), and
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 50° C. (an outer temperature) for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture at the same temperature
STIRRING
Type
STIRRING
Details
After stirring the reaction mixture for 15 minutes at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Acetone was added to the obtained residue
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure from the filtrate
ADDITION
Type
ADDITION
Details
Ethyl acetate was then added to the obtained residue
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure from the filtrate
ADDITION
Type
ADDITION
Details
The mixed solvent of ethyl acetate-diethyl ether (1:4) was added to the obtained residue
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The crystals precipitated in the filtrate
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=CC=2C=C3C(=NC2C=C1)COC3
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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